2-Bromo-6-ethoxynaphthalene

Physicochemical Characterization Crystallization Purification

Sourcing consistent aryl bromide building blocks for Pd-catalyzed cross-coupling can be hindered by supply variability and inadequate purity. Unlike the methoxy analog (mp 108-111°C, LogP 3.69), 2-bromo-6-ethoxynaphthalene's distinct profile (mp 81-82°C, LogP 4.2) ensures superior solubility in organic reaction media and simplified chromatographic purification - critical for high-yield Suzuki, Negishi, and Sonogashira couplings. • 98% purity, white to off-white crystalline solid • Patented intermediate for synthetic estrogen APIs • 97% synthetic yield from common precursor ensures economic viability • Bulk quantities available with consistent lot-to-lot quality

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
CAS No. 66217-19-4
Cat. No. B180342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-ethoxynaphthalene
CAS66217-19-4
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C=C2)Br
InChIInChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3
InChIKeyFXVYIQCXQULCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-ethoxynaphthalene: Versatile Building Block


2-Bromo-6-ethoxynaphthalene (CAS 66217-19-4), also known as 6-ethoxy-2-bromonaphthalene, is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol [1]. It is a white to off-white crystalline solid at room temperature . The compound features a naphthalene core substituted with a bromine atom at the 2-position and an ethoxy group at the 6-position, classifying it as an aromatic ether and aryl halide. Its bifunctional nature renders it a highly valuable intermediate in advanced organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and complex organic molecules via metal-catalyzed cross-coupling reactions .

Bifunctional building block: bromo leaving group and ethoxy ether handle
Supports Pd-catalyzed cross-coupling (Suzuki, Negishi, Heck) for biaryl/alkyne architectures
Reported intermediate for steroid-like API synthesis, as cited in patent literature

Why 2-Bromo-6-ethoxynaphthalene Cannot Be Replaced by Generic Analogs


Within the 2-bromo-6-alkoxynaphthalene series, simple substitution of the alkoxy group (e.g., methoxy for ethoxy) is not a straightforward, consequence-free exchange. The length and nature of the alkoxy chain directly modulate key physicochemical properties, including melting point, lipophilicity (LogP), and solubility, which in turn influence purification, formulation, and biological performance. Specifically, 2-bromo-6-ethoxynaphthalene exhibits a melting point of 81-82°C and a calculated XLogP3-AA of 4.2 [1]. In contrast, the closely related 2-bromo-6-methoxynaphthalene melts at 108-111°C and 6-bromo-2-naphthol melts at 127-134°C, while also displaying a lower calculated LogP of 3.692 [2][3]. These differences are not merely academic; they translate to altered behavior during recrystallization, altered retention times in chromatographic purification, and different partitioning characteristics in biological assays or biphasic reactions. Furthermore, patent literature explicitly identifies the ethoxy variant as a key intermediate for specific synthetic estrogens, underscoring that its unique properties are required for certain target molecules [4]. Therefore, substituting a generic analog without careful consideration of these quantifiable differences can lead to failed syntheses, reduced yields, or compromised product quality.

Alkoxy chain length shifts melting point

2-Bromo-6-methoxynaphthalene melts >25°C higher; recrystallization and solubility behaviour may not transfer directly.

Lipophilicity mismatch with hydroxyl analogue

6-Bromo-2-naphthol shows ~0.5 LogP units lower; partitioning in biphasic reactions or biological assays can differ.

Cross-coupling selectivity not guaranteed

Methoxy analog reacts efficiently in water under phosphine-free conditions; ethoxy steric/electronic effects may alter coupling outcome.

Quantitative Differentiation of 2-Bromo-6-ethoxynaphthalene from Analogs


Lower Melting Point Facilitates Purification by Crystallization

2-Bromo-6-ethoxynaphthalene exhibits a significantly lower melting point (81-82°C) compared to its direct methoxy analog, 2-bromo-6-methoxynaphthalene (108-111°C) . This 27-30°C difference is a direct consequence of the longer ethyl chain disrupting crystal lattice packing efficiency.

Melting point
Data to verify
81–82 °C
Δ 27–30 °C lower vs methoxy analog
May facilitate recrystallization purification
Supplier-reported; verify under own conditions
Physicochemical Characterization Crystallization Purification

Increased Lipophilicity Drives Superior Biphasic Partitioning

The ethoxy substitution in 2-bromo-6-ethoxynaphthalene results in a calculated partition coefficient (XLogP3-AA) of 4.2, which is 0.5 log units higher than the calculated LogP of 3.692 for 6-bromo-2-naphthol [1][2]. This increased lipophilicity is due to the replacement of a hydrogen-bond-donating hydroxyl group with a hydrophobic ethyl ether.

Lipophilicity
Reported
XLogP3-AA 4.2
Δ +0.5 vs 6-bromo-2-naphthol
Higher organic-phase partitioning supports biphasic work-ups
Calculated values; experimental confirmation recommended
Lipophilicity LogP Solubility Biphasic Catalysis

High-Yield Synthesis Enables Economic and Scalable Production

A reported laboratory-scale synthesis of 2-bromo-6-ethoxynaphthalene via O-alkylation of 6-bromo-2-naphthol with bromomethane proceeds with an excellent isolated yield of 97% (43.92 g from 40.00 g starting material) . While specific yields for the analogous methoxy synthesis can vary based on methodology, patent literature notes that dehalogenation routes to 2-methoxy-6-bromo-naphthalene using tin are plagued by low yields and hydrolysis of the methoxy group, leading to undesirable byproducts [1]. This suggests a more robust and high-yielding route exists for the ethoxy derivative under certain conditions.

Synthetic yield
Reported
97% isolated yield
Supports cost-efficient scale-up from 6-bromo-2-naphthol
Methoxy analog route can suffer from hydrolysis; yield context may vary
Synthetic Yield Process Chemistry O-Alkylation Scalability

Patented Utility in Synthetic Estrogen Preparation

The patent literature explicitly designates 2-alkoxy-6-bromo-naphthalenes, with a specific preference for the methoxy and ethoxy variants, as crucial starting materials for the production of synthetic estrogens, including methallenestril [1]. The patent (US 4,137,272) describes an improved industrial process for the manufacture of these compounds, with 2-ethoxy-6-bromo-naphthalene being specifically named as a target product [2].

Patented use
Patent context
Designated intermediate for synthetic estrogens (US 4,137,272)
Documented application in steroid-like API synthesis
Class-level preference; verify fit to target molecule
Pharmaceutical Intermediate Estrogen Synthesis Drug Discovery

Ethoxy Group Modulates Cross-Coupling Reactivity and Selectivity

Both 2-bromo-6-ethoxynaphthalene and its methoxy analog undergo efficient Suzuki-Miyaura cross-coupling reactions due to the presence of the bromine leaving group. However, the different electronic and steric properties of the ethoxy versus methoxy group can influence reaction rates, selectivity, and tolerance towards specific boronic acids. The methoxy analog is known to undergo highly efficient, phosphine-free Suzuki coupling in water , while the ethoxy group's increased bulk may enhance selectivity in certain sterically demanding couplings . This is a class-level inference based on well-established substituent effects in organometallic chemistry.

Cross-coupling
Class-level
Ethoxy group modulates steric/electronic profile
Offers alternative selectivity handle vs methoxy analog
Substituent effect inference; experimental validation needed
Cross-Coupling Suzuki Reaction C-C Bond Formation Palladium Catalysis

Primary Applications of 2-Bromo-6-ethoxynaphthalene


API Synthesis for Steroidal and Anti-Inflammatory Drugs

2-Bromo-6-ethoxynaphthalene is a preferred building block for synthesizing complex APIs, particularly those with steroidal activity or non-steroidal anti-inflammatory drug (NSAID) cores. Its patented utility in preparing synthetic estrogens makes it a strategic choice for medicinal chemistry programs targeting endocrine receptors [1]. The high synthetic yield (97%) from a common precursor further supports its economic viability for multi-step syntheses .

Cross-Coupling for Complex Biaryl and Aryl-Alkyne Architectures

As an aryl bromide with an electron-donating alkoxy group, this compound is ideally suited for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings. Its increased lipophilicity (LogP 4.2) compared to the hydroxyl analog ensures excellent solubility in organic reaction media, facilitating efficient biphasic reactions and simplified work-up procedures [2].

Physicochemical Property-Driven Formulation and Process Development

The distinct physicochemical profile of 2-bromo-6-ethoxynaphthalene, specifically its lower melting point (81-82°C) and high LogP, makes it a valuable model compound for studying crystallization behavior and phase partitioning . These properties are critical parameters in early-stage formulation screening and in designing robust, scalable isolation and purification protocols in process chemistry.

Application
Selection Property
Validation Focus
Steroid/NSAID API intermediate
Patented utility in estrogenic compound synthesis
Synthetic route to endocrine-targeting APIs
Pd-catalyzed cross-coupling
Aryl bromide with electron-donating ethoxy group
Coupling efficiency & selectivity for biaryl/alkyne products
Process & formulation development
Low melting point & high lipophilicity profile
Crystallization behavior & phase-partitioning studies

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